molecular formula C9H10N2O B2898670 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one CAS No. 1659189-34-0

3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one

Cat. No.: B2898670
CAS No.: 1659189-34-0
M. Wt: 162.192
InChI Key: BTJMCRAWBQGQIK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyridine ring at the [2,3-c] positions. The 3,3-dimethyl substituents on the lactam nitrogen confer steric and electronic effects, influencing reactivity and physical properties. This compound serves as a precursor or intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases or other enzymes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-9(2)6-3-4-10-5-7(6)11-8(9)12/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJMCRAWBQGQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=NC=C2)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of partially or fully reduced pyrrolo[2,3-C]pyridine derivatives.

Scientific Research Applications

3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, such as the RAS-MEK-ERK pathway, which is crucial in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues by Ring Fusion Position

Pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives
  • Core Structure : Fusion at [2,3-b] positions creates a distinct bicyclic system.
  • Example: 3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one () Key Differences: Exocyclic benzylidene group enhances electrophilicity, enabling rhodium-catalyzed asymmetric 1,4-additions with arylboronic acids . Applications: Used in asymmetric synthesis to generate chiral pyrrolopyridinones for drug discovery .
Pyrrolo[3,2-b]pyridin-2(3H)-one Derivatives
  • Core Structure : Fusion at [3,2-b] positions alters ring connectivity.
  • Example : 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 32501-05-6, )
    • Key Differences : The reversed fusion pattern modifies electronic properties, increasing utility in agrochemical research .
Pyrrolo[3,2-c]pyridin-2(3H)-one Derivatives
  • Core Structure : Fusion at [3,2-c] positions (e.g., 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one, CAS 54415-85-9, ).
    • Key Differences : Positional isomerism affects hydrogen bonding and solubility compared to the [2,3-c] isomer .

Substituent-Based Analogues

Halogenated Derivatives
  • Example : 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 113423-51-1, )
    • Key Differences : Bromine atoms increase molecular weight and reactivity, enabling cross-coupling reactions for functionalization .
    • Applications : Intermediate in synthesizing brominated heterocycles for kinase inhibitors .
Methoxy-Substituted Derivatives
  • Example : 5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one ()
    • Key Differences : Methoxy group enhances solubility and alters electron density, impacting binding affinity in receptor-ligand interactions .

Physicochemical Properties

Compound Melting Point (°C) Solubility Spectral Data (IR/NMR) Reference
3,3-Dimethyl target compound Not reported Low (hydrophobic) Similar lactam C=O stretch at ~1728 cm⁻¹ ()
1,3-Dimethyl-3-(p-tolyl) analog 103–104 Moderate in DCM ¹H NMR: δ 3.49 (s, 3-Me), ¹³C NMR: δ 179.0 (C=O) ()
3,3-Dibromo derivative Not reported Poor MS: m/z 454 (M+) ()

Biological Activity

3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one is a heterocyclic compound notable for its structural features and potential biological activities. This compound consists of a pyrrole ring fused to a pyridine ring and has garnered attention in medicinal chemistry due to its therapeutic potential, particularly as an inhibitor of various kinases and receptors involved in cancer and inflammatory diseases.

Chemical Structure and Properties

  • Molecular Formula : C11H12N2O
  • Molecular Weight : Approximately 188.23 g/mol
  • Structure : The compound features two methyl groups at the 3-position of the pyrrole, which influence its chemical reactivity and biological interactions.

The primary biological targets of this compound include:

  • Fibroblast Growth Factor Receptors (FGFRs) : Inhibition of FGFRs leads to disrupted signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are critical for cell proliferation and survival.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. Notably:

  • LSD1 Inhibition : Some derivatives have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), showing nanomolar IC50 values. These compounds demonstrated antiproliferative effects against acute myeloid leukemia (AML) cell lines MV4-11 and Kasumi-1, as well as small cell lung cancer (SCLC) cell lines .
CompoundTargetIC50 (nM)Cell Line
23eLSD1<10MV4-11
Kasumi-1

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit specific kinases such as TrkA and JAK3, which are implicated in inflammatory signaling pathways. This suggests potential applications in treating inflammatory diseases.

Case Studies

A pivotal study focused on the synthesis and biological evaluation of various derivatives of this compound. The results highlighted:

  • Cell Differentiation : Certain derivatives activated CD86 mRNA expression in AML cells, promoting differentiation and enhancing therapeutic efficacy against malignancies .

Another significant finding was the ability of these compounds to suppress tumor growth in xenograft models, indicating their potential as lead compounds for drug development targeting specific cancers .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Low Molecular Weight : This property enhances its bioavailability.
  • Oral Bioavailability : Some derivatives demonstrate favorable pharmacokinetic profiles conducive to oral administration.

Q & A

What are the optimal synthetic routes for 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one, and how can reaction conditions be tailored to improve yield?

Synthesis of this compound typically involves multi-step strategies. Evidence from related pyrrolopyridines suggests starting with cyclization reactions using precursors like amino acids or aldehydes . For example, a Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄ and aryl boronic acids) or nucleophilic substitutions (e.g., NaH/MeI for methylation) can introduce substituents . Optimizing temperature (e.g., 90–105°C for cross-coupling) and solvent systems (e.g., toluene/EtOH/H₂O) enhances regioselectivity. Purification via silica gel chromatography with gradients (e.g., CH₂Cl₂:MeOH 98:2 to 90:10) is critical for isolating high-purity products .

Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • 1H/13C NMR : Key signals include downfield shifts for pyrrolidone protons (δ ~11–12 ppm for NH) and methyl groups (δ ~2.3–3.5 ppm) .
  • HRMS : Accurate mass analysis (e.g., [M+H]+) confirms molecular formula .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar compounds (e.g., C–C bond precision ±0.003 Å) .

What biological targets are hypothesized for this compound, and how can binding assays validate these hypotheses?

Related pyrrolopyridines exhibit FGFR (Fibroblast Growth Factor Receptor) and kinase inhibitory activity . Target validation requires:

  • In vitro assays : Fluorescence polarization for binding affinity (IC₅₀).
  • Cellular assays : Western blotting to assess downstream signaling (e.g., phosphorylation inhibition).
  • Computational docking : Molecular dynamics simulations using software like AutoDock Vina to predict binding modes .

How do substituent modifications at positions 5 and 7 influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies on analogs show:

  • Electron-withdrawing groups (e.g., Cl, CF₃) at position 5 enhance kinase inhibition by increasing electrophilicity .
  • Aryl/heteroaryl groups at position 7 improve selectivity (e.g., 3,4-dimethoxyphenyl boosts FGFR1 affinity) .
  • N-Methylation reduces metabolic instability but may lower solubility .

What strategies mitigate synthetic challenges like low regioselectivity or byproduct formation?

  • Protecting groups : Use Boc or Ts groups to direct reactivity during cyclization .
  • Catalyst optimization : Pd(OAc)₂/XPhos improves cross-coupling efficiency in heterocyclic systems .
  • HPLC monitoring : Track reaction progress and identify impurities early .

How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to optimize redox stability .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP) and CYP450 interactions .

How should researchers address contradictions in reported synthetic yields or bioactivity data?

  • Reproducibility checks : Verify solvent purity and reaction atmosphere (e.g., inert gas vs. air) .
  • Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variations due to assay conditions) .

What analytical techniques ensure high purity for in vivo studies?

  • HPLC-UV/ELSD : Purity >98% with C18 columns (acetonitrile/water gradients) .
  • Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

What in vitro and in vivo models are recommended for pharmacological profiling?

  • In vitro : Kinase panel screens (e.g., Eurofins KinaseProfiler) .
  • In vivo : Xenograft models (e.g., murine FGFR-driven tumors) with pharmacokinetic monitoring (plasma t½, AUC) .

How can the heterocyclic core be modified to improve metabolic stability without compromising activity?

  • Isosteric replacements : Substitute oxygen with sulfur in the lactam ring to resist hydrolysis .
  • Deuteriation : Replace methyl hydrogens with deuterium to slow CYP-mediated oxidation .

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